N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
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Overview
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique combination of functional groups, including an acetyl group, a phenyl ring, a thiazole ring, and a methoxyphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole core. The subsequent steps include the introduction of the acetyl group, phenyl ring, and methoxyphenylthio group through various substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, leading to the formation of alcohols or dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiazoles. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the design of antimicrobial, anti-inflammatory, or anticancer agents.
Industry: It can be utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or experimental effects. The precise molecular targets and pathways involved are often elucidated through detailed studies using techniques like molecular docking, enzyme kinetics, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide: Lacks the acetyl group, which may affect its reactivity and biological activity.
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-hydroxyphenyl)thio)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide:
Uniqueness
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both acetyl and methoxyphenylthio groups, along with the thiazole ring, makes it a versatile compound for various scientific and industrial purposes.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-13(23)19-18(14-6-4-3-5-7-14)22-20(27-19)21-17(24)12-26-16-10-8-15(25-2)9-11-16/h3-11H,12H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSYAQPXHQRNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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